N-tert-butyl-4-(2-methylphenoxy)butan-1-amine
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Overview
Description
N-tert-butyl-4-(2-methylphenoxy)butan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group, a phenoxy group, and a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-(2-methylphenoxy)butan-1-amine typically involves the reaction of 2-methylphenol with tert-butylamine and 4-chlorobutan-1-amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography are common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-4-(2-methylphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine compounds depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-4-(2-methylphenoxy)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(2-methylphenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- 3-methyl-3-((perfluorophenyl)amino)butan-1-ol
Comparison: N-tert-butyl-4-(2-methylphenoxy)butan-1-amine is unique due to its specific structural features, such as the presence of both a tert-butyl group and a phenoxy group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. The presence of the phenoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, setting it apart from other similar amines.
Properties
IUPAC Name |
N-tert-butyl-4-(2-methylphenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-13-9-5-6-10-14(13)17-12-8-7-11-16-15(2,3)4/h5-6,9-10,16H,7-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMFTBKHJYWHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCNC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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